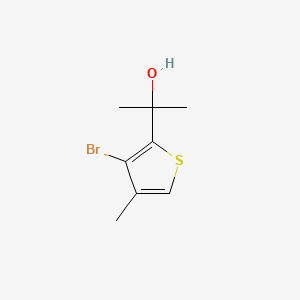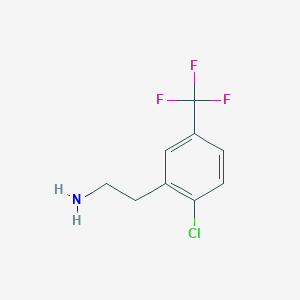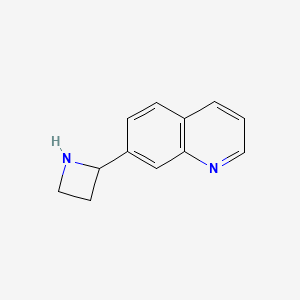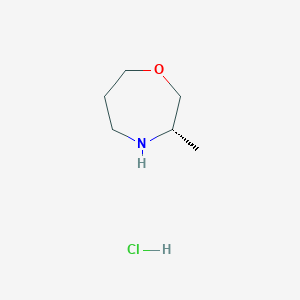
4,4-Difluoro-1-butyne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Difluoro-1-butyne is an organic compound with the molecular formula C4H4F2. It is a member of the alkyne family, characterized by the presence of a carbon-carbon triple bond. The compound is notable for its two fluorine atoms attached to the terminal carbon, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
4,4-Difluoro-1-butyne can be synthesized through various methods. One common approach involves the deoxofluorination of 4-hydroxy-1-butyne using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. These reagents facilitate the replacement of the hydroxyl group with fluorine atoms under controlled conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale deoxofluorination processes. The use of phase transfer catalysts can enhance the efficiency of these reactions, allowing for higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4,4-Difluoro-1-butyne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form difluorinated ketones or aldehydes.
Reduction: Reduction reactions can convert the triple bond into a double or single bond, yielding difluorinated alkenes or alkanes.
Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are effective.
Substitution: Nucleophiles like sodium azide or thiolates can be employed under mild conditions.
Major Products Formed
Oxidation: Difluorinated ketones or aldehydes.
Reduction: Difluorinated alkenes or alkanes.
Substitution: Compounds with various functional groups replacing the fluorine atoms.
Scientific Research Applications
4,4-Difluoro-1-butyne has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the development of fluorinated biomolecules for imaging and diagnostic purposes.
Medicine: Investigated for its potential in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 4,4-Difluoro-1-butyne involves its ability to participate in various chemical reactions due to the presence of the carbon-carbon triple bond and the electron-withdrawing fluorine atoms. These features make it a versatile intermediate in organic synthesis. The fluorine atoms enhance the compound’s reactivity and stability, allowing it to interact with a wide range of molecular targets and pathways .
Comparison with Similar Compounds
Similar Compounds
4,4-Difluoro-3-methyl-1-butyne: Similar structure with an additional methyl group.
4,4-Difluoro-1-phenyl-1,3-butanedione: Contains a phenyl group and a diketone structure.
4,4-Difluoro-2-butene-1-one: Features a double bond and a ketone group
Uniqueness
4,4-Difluoro-1-butyne is unique due to its terminal alkyne structure combined with two fluorine atoms. This combination imparts distinct reactivity and stability, making it valuable in various chemical transformations and applications .
Properties
Molecular Formula |
C4H4F2 |
|---|---|
Molecular Weight |
90.07 g/mol |
IUPAC Name |
4,4-difluorobut-1-yne |
InChI |
InChI=1S/C4H4F2/c1-2-3-4(5)6/h1,4H,3H2 |
InChI Key |
NUOFQQNKHOZBEC-UHFFFAOYSA-N |
Canonical SMILES |
C#CCC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




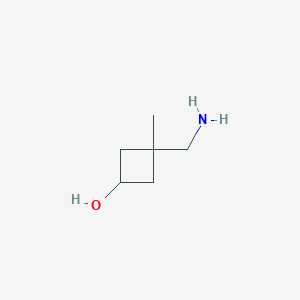

![3-Amino-3-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)propan-1-ol](/img/structure/B13605117.png)
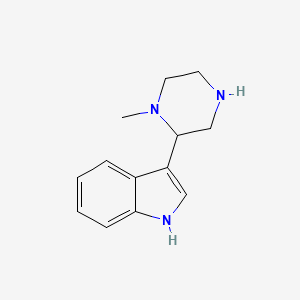
![7-[(tert-butoxy)carbonyl]-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,7-diazaspiro[4.5]decane-4-carboxylicacid](/img/structure/B13605132.png)
